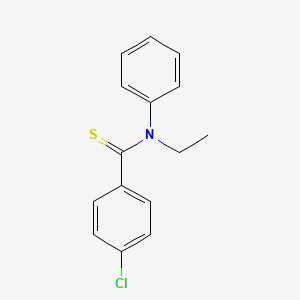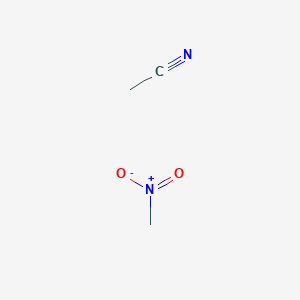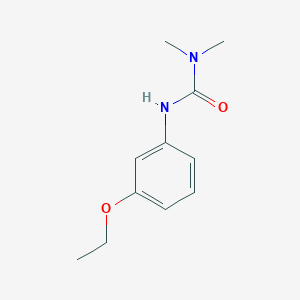
3-(3-Ethoxyphenyl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxyphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,1-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(3-Aminophenyl)-1,1-dimethylurea.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Ethoxyphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxyphenyl)-1,1-dimethylurea
- 3-(3-Hydroxyphenyl)-1,1-dimethylurea
- 3-(3-Aminophenyl)-1,1-dimethylurea
Uniqueness
3-(3-Ethoxyphenyl)-1,1-dimethylurea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Propiedades
Número CAS |
96337-68-7 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-(3-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-5-6-9(8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
Clave InChI |
SMVCWAOANIMQGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



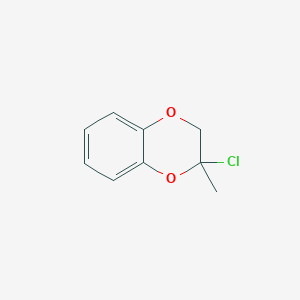
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
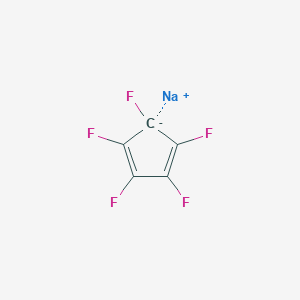
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
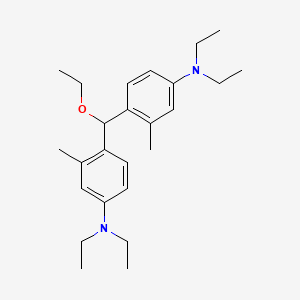
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
